Cas no 773108-11-5 (4-acetamido-3-(trifluoromethyl)benzoic acid)

4-Acetamido-3-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative featuring both acetamido and trifluoromethyl functional groups. This compound is valued for its unique structural properties, which make it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the acetamido moiety contributes to hydrogen-bonding interactions, influencing molecular recognition. Its well-defined reactivity allows for selective modifications, facilitating applications in drug discovery and material science. The compound is typically supplied in high purity, ensuring consistent performance in synthetic routes. Its stability under standard storage conditions further supports its utility in research and industrial settings.
4-acetamido-3-(trifluoromethyl)benzoic acid structure
773108-11-5 structure
Product name:4-acetamido-3-(trifluoromethyl)benzoic acid
CAS No:773108-11-5
MF:C10H8NO3F3
Molecular Weight:247.17062
MDL:MFCD06208102
CID:551958
PubChem ID:53471812

4-acetamido-3-(trifluoromethyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid,4-(acetylamino)-3-(trifluoromethyl)-
    • 4-Acetamido -3-trifluoromethyl-benzoic acid
    • 4-acetamido-3-(trifluoromethyl)benzoic acid
    • 4-acetamido-3-trifluoromethylbenzoic acid
    • EN300-24115895
    • 773108-11-5
    • KWRBDLQLCBEDOY-UHFFFAOYSA-N
    • DTXSID40703760
    • A839033
    • MDL: MFCD06208102
    • インチ: InChI=1S/C10H8F3NO3/c1-5(15)14-8-3-2-6(9(16)17)4-7(8)10(11,12)13/h2-4H,1H3,(H,14,15)(H,16,17)
    • InChIKey: KWRBDLQLCBEDOY-UHFFFAOYSA-N
    • SMILES: CC(=O)NC1=C(C=C(C=C1)C(=O)O)C(F)(F)F

計算された属性

  • 精确分子量: 247.046
  • 同位素质量: 247.046
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 316
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 66.4A^2

4-acetamido-3-(trifluoromethyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-24115895-5.0g
4-acetamido-3-(trifluoromethyl)benzoic acid
773108-11-5 95%
5.0g
$1572.0 2024-06-19
Enamine
EN300-24115895-2.5g
4-acetamido-3-(trifluoromethyl)benzoic acid
773108-11-5 95%
2.5g
$1063.0 2024-06-19
Enamine
EN300-24115895-10.0g
4-acetamido-3-(trifluoromethyl)benzoic acid
773108-11-5 95%
10.0g
$2331.0 2024-06-19
Enamine
EN300-24115895-0.5g
4-acetamido-3-(trifluoromethyl)benzoic acid
773108-11-5 95%
0.5g
$520.0 2024-06-19
Enamine
EN300-24115895-10g
4-acetamido-3-(trifluoromethyl)benzoic acid
773108-11-5
10g
$2331.0 2023-09-15
Enamine
EN300-24115895-1g
4-acetamido-3-(trifluoromethyl)benzoic acid
773108-11-5
1g
$541.0 2023-09-15
Enamine
EN300-24115895-0.25g
4-acetamido-3-(trifluoromethyl)benzoic acid
773108-11-5 95%
0.25g
$498.0 2024-06-19
Enamine
EN300-24115895-5g
4-acetamido-3-(trifluoromethyl)benzoic acid
773108-11-5
5g
$1572.0 2023-09-15
Enamine
EN300-24115895-0.05g
4-acetamido-3-(trifluoromethyl)benzoic acid
773108-11-5 95%
0.05g
$455.0 2024-06-19
Enamine
EN300-24115895-1.0g
4-acetamido-3-(trifluoromethyl)benzoic acid
773108-11-5 95%
1.0g
$541.0 2024-06-19

4-acetamido-3-(trifluoromethyl)benzoic acid 関連文献

4-acetamido-3-(trifluoromethyl)benzoic acidに関する追加情報

Recent Advances in the Study of 4-acetamido-3-(trifluoromethyl)benzoic acid (CAS: 773108-11-5)

4-acetamido-3-(trifluoromethyl)benzoic acid (CAS: 773108-11-5) is a fluorinated benzoic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological effects. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.

One of the most notable advancements in the study of 4-acetamido-3-(trifluoromethyl)benzoic acid is its application in the development of enzyme inhibitors. Researchers have identified its trifluoromethyl group as a critical moiety for enhancing binding affinity and metabolic stability. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of potent inhibitors targeting carbonic anhydrase isoforms, which are implicated in various diseases, including cancer and glaucoma. The study highlighted the compound's ability to improve inhibitor selectivity and pharmacokinetic profiles.

In addition to its role in enzyme inhibition, 4-acetamido-3-(trifluoromethyl)benzoic acid has been investigated for its anti-inflammatory properties. A recent preclinical study revealed that derivatives of this compound exhibit significant suppression of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents, particularly for chronic inflammatory conditions like rheumatoid arthritis.

The synthetic versatility of 4-acetamido-3-(trifluoromethyl)benzoic acid has also been a focal point of recent research. A 2024 publication in Organic Letters detailed an efficient, scalable synthesis route for this compound, emphasizing its utility as a building block for complex molecular architectures. The study reported a high-yield, one-pot reaction sequence that minimizes the use of hazardous reagents, aligning with the growing demand for sustainable chemical processes in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the optimization of 4-acetamido-3-(trifluoromethyl)benzoic acid derivatives for clinical use. Issues such as solubility and off-target effects need to be addressed through further structural modifications and in vivo studies. Nonetheless, the compound's unique chemical features and demonstrated biological activities position it as a valuable tool for drug discovery and chemical biology research.

In conclusion, 4-acetamido-3-(trifluoromethyl)benzoic acid (CAS: 773108-11-5) continues to be a compound of significant interest in the chemical and biomedical sciences. Its applications span from enzyme inhibition to anti-inflammatory therapy, supported by ongoing advancements in synthetic methodologies. Future research should focus on translating these findings into clinically viable therapeutics while addressing existing limitations. This brief underscores the compound's potential to contribute to the next generation of pharmaceutical innovations.

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